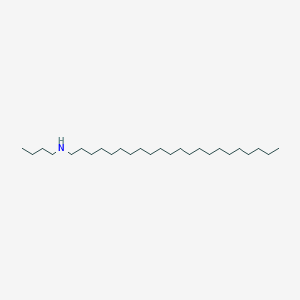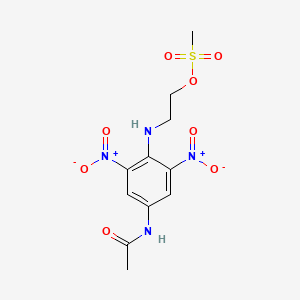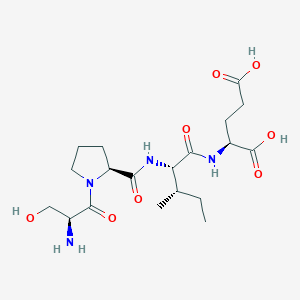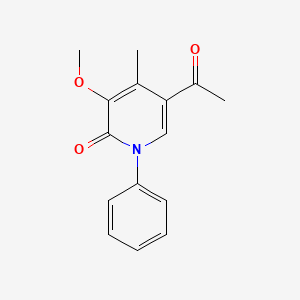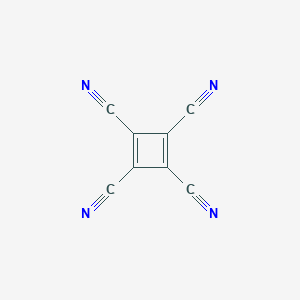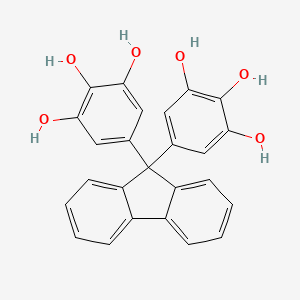
5,5'-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol): is an organic compound characterized by the presence of a fluorene core linked to two benzene-1,2,3-triol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) typically involves the reaction of fluorene derivatives with benzene-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the coupling reaction between the fluorene core and the benzene-1,2,3-triol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,2,3-triol moieties.
Reduction: Reduction reactions may target the fluorene core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fluorene and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology: In biological research, 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials with enhanced mechanical and thermal properties.
作用機序
The mechanism by which 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene-1,2,3-triol moieties can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the fluorene core can interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
- 5,5’-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione)
- 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester
- 4,4’-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Uniqueness: 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) is unique due to the presence of three hydroxyl groups on each benzene ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other fluorene derivatives and contributes to its diverse applications in various fields.
特性
CAS番号 |
848873-54-1 |
|---|---|
分子式 |
C25H18O6 |
分子量 |
414.4 g/mol |
IUPAC名 |
5-[9-(3,4,5-trihydroxyphenyl)fluoren-9-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C25H18O6/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,26-31H |
InChIキー |
RYMCQWDAUFYTRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
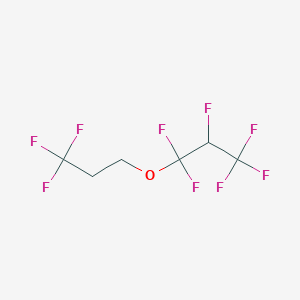
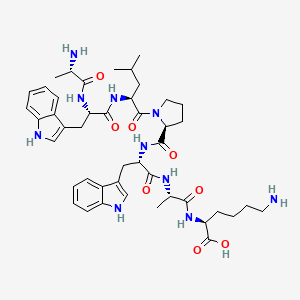
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
